

Unveiling the Function of STL1267: A Potent and Selective REV-ERB Agonist

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Compound of Interest

Compound Name: STL1267

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A Technical Guide for Researchers and Drug Development Professionals

STL1267 has emerged as a potent and highly selective synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . This small molecule has garnered significant interest within the scientific community for its potential therapeutic applications in a range of physiological processes, including metabolic diseases, inflammatory conditions, and circadian rhythm disorders. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of **STL1267**, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

STL1267 functions as a high-affinity ligand for the REV-ERB nuclear receptors.^{[1][2]} Upon binding to the ligand-binding domain (LBD) of REV-ERB, **STL1267** induces a conformational change in the receptor. This conformational shift facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex.^{[1][3]} The REV-ERB/NCoR complex then binds to specific DNA sequences, known as REV-ERB response elements (RevREs), in the promoter regions of target genes, leading to the repression of their transcription.^[3]

One of the primary and most well-characterized target genes of REV-ERB is BMAL1 (Brain and Muscle Arnt-Like 1), a core component of the circadian clock machinery.^{[2][4]} By repressing BMAL1 expression, **STL1267** can effectively modulate the circadian rhythm.^{[4][5]} This mechanism distinguishes **STL1267** from porphyrin-based REV-ERB agonists, such as heme, offering a more specific mode of action with potentially fewer off-target effects.^{[2][6]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **STL1267** across various experimental settings.

Parameter	Value	Target	Assay Type	Reference
Binding Affinity (K _i)	0.16 μM	REV-ERBα	Radioligand Binding Assay	[1]
Functional Potency (EC ₅₀)	0.13 μM	REV-ERB	NCoR Recruitment Assay	[1]
Transcriptional Activity (EC ₅₀)	1.8 μM	REV-ERB	Cell-Based Reporter Assay (HEK293)	[7]
Plasma Half-life (in vivo)	~1.6 hours	C57Bl/6J Mice	Pharmacokinetic Analysis	

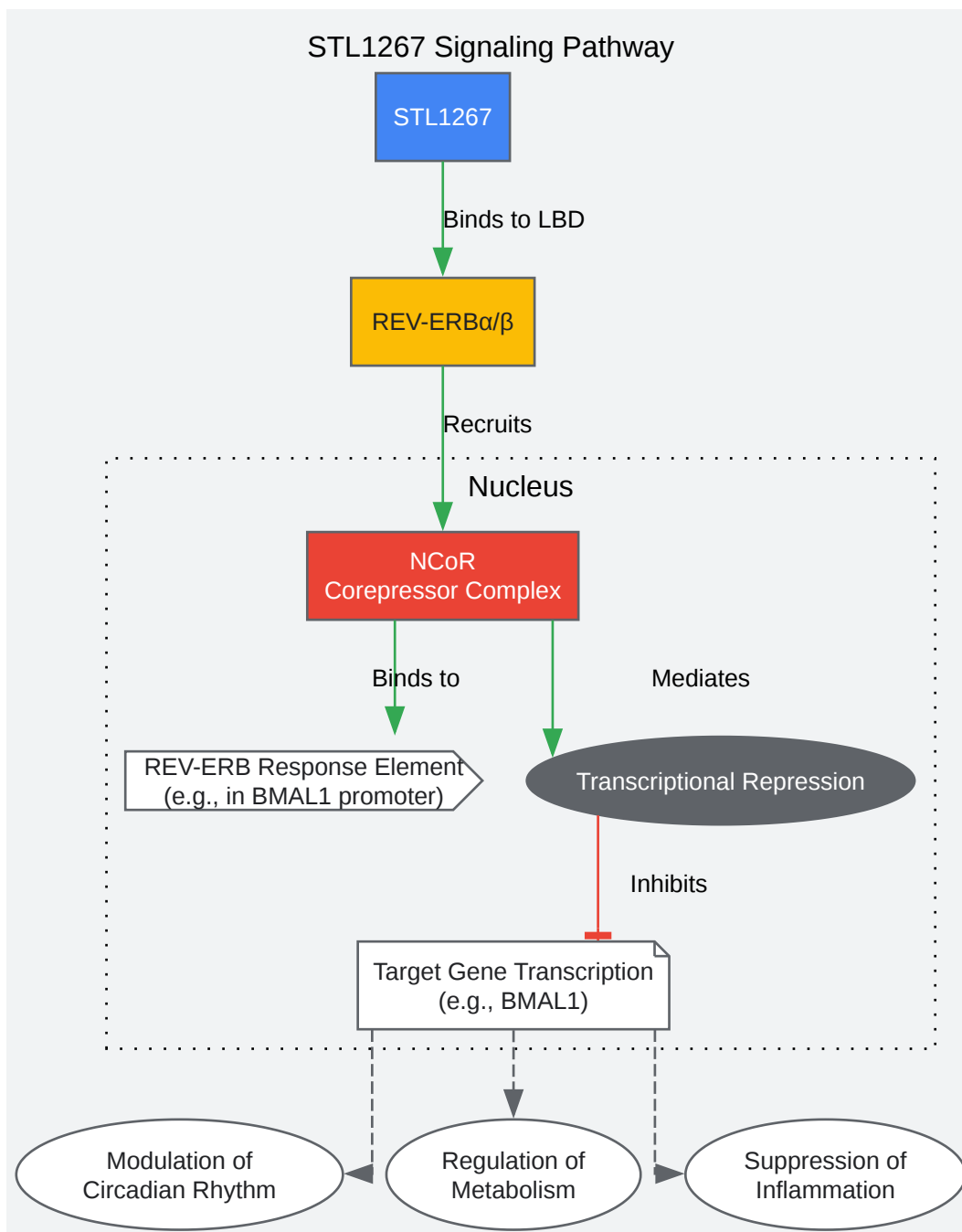
Cell Line	Assay	Concentration	Observation	Reference
HepG2	Gene Expression	5 μ M (24h)	Decreased BMAL1 expression. Increased expression of Mtnd1, Mtco1, Vicad, Lcad, Scad, Lkb1, Sirt1, Nampt, Ppargc1a.	
HepG2	Cell Viability	Up to 20 μ M	No adverse effects on cell viability.	
C2C12	Cell Viability	Up to 20 μ M	No adverse effects on cell viability.[7] Improved cell viability compared to SR9009.[2]	[2][7]
C2C12	Gene Expression	Not specified	Enhanced expression of genes associated with fatty acid oxidation (Vlcad, Lcad, Scad), mitochondrial function/biogenesis (Lkb1, Sirt1, Nampt, Ppargc1a), and mitochondrial complex genes	[2]

(Mtnd1, Mtco1)
more prominently
than SR9009.

Animal Model	Dosage & Administration	Observation	Reference
C57Bl/6J Mice	50 mg/kg (i.p., single dose)	Effectively suppressed Bmal1 expression in the liver at 12 hours post-administration. Crosses the blood-brain barrier with brain levels similar to plasma levels.	

Signaling Pathway

The signaling pathway initiated by **STL1267** is a clear cascade of events leading to transcriptional repression. The diagram below illustrates this process.



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Caption: Signaling pathway of **STL1267** illustrating its binding to REV-ERB, recruitment of NCoR, and subsequent transcriptional repression of target genes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

Cell Viability Assay

Objective: To assess the cytotoxicity of **STL1267** on cultured cells.

Protocol:

- Cell Seeding: Plate HepG2 or C2C12 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **STL1267** (e.g., from 0.1 μM to 20 μM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **STL1267**. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest **STL1267** concentration.
- Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment:
 - Crystal Violet Staining:
 1. Wash the cells gently with phosphate-buffered saline (PBS).
 2. Fix the cells with 4% paraformaldehyde for 15 minutes.
 3. Stain the cells with 0.5% crystal violet solution for 20 minutes.
 4. Wash the plates with water to remove excess stain and allow them to air dry.
 5. Solubilize the stain by adding 100 μL of 10% acetic acid to each well.
 6. Measure the absorbance at 590 nm using a microplate reader.
 - MTT or WST-1 Assay:
 1. Add 10 μL of MTT (5 mg/mL) or WST-1 reagent to each well.

2. Incubate for 2-4 hours at 37°C.
 3. If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.
 4. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the effect of **STL1267** on the expression of target genes.

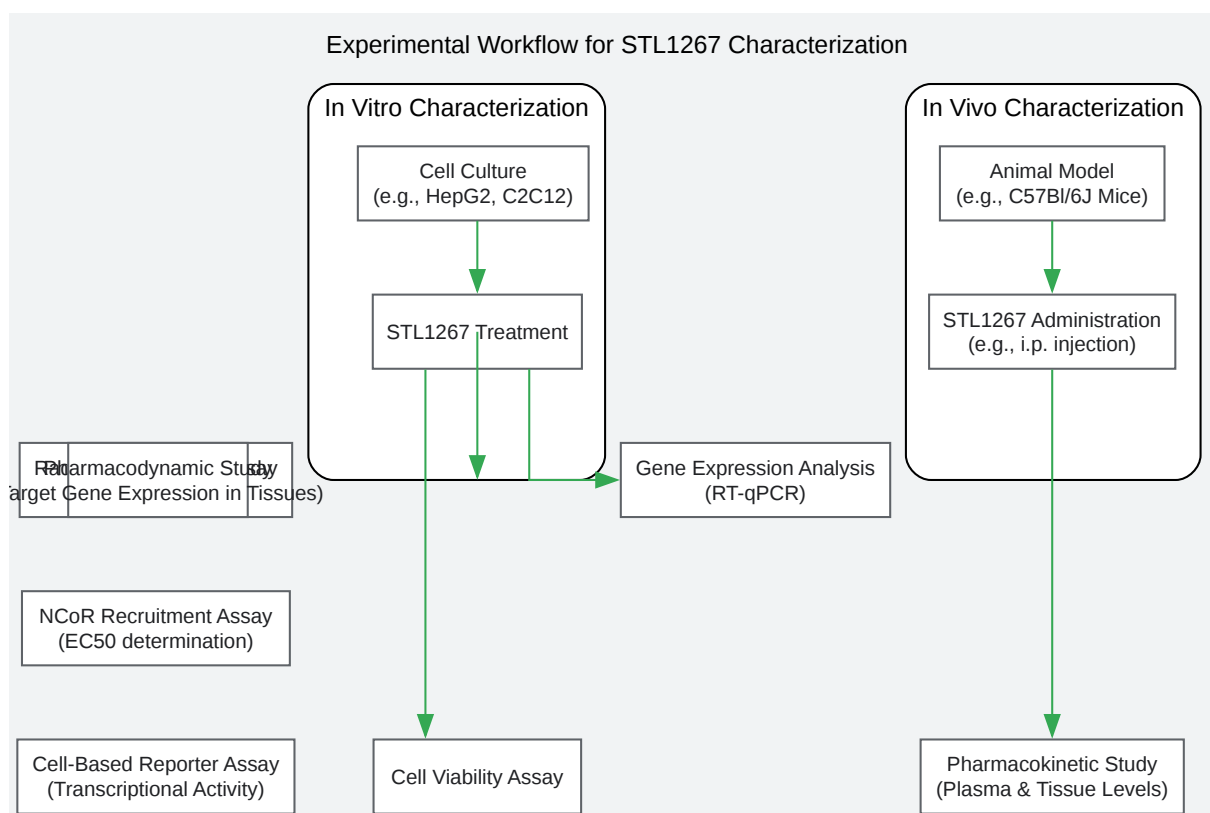
Protocol:

- Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with **STL1267** (e.g., 5 µM) or vehicle for the desired time (e.g., 24 hours).
- RNA Extraction:
 1. Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
 2. Extract total RNA according to the manufacturer's protocol (e.g., using chloroform and isopropanol precipitation).
 3. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:
 1. Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., with oligo(dT) or random primers).
- Quantitative PCR (qPCR):
 1. Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (BMAL1, Mtnd1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

2. Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the in vitro and in vivo effects of **STL1267**.



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Caption: A generalized workflow for the preclinical evaluation of **STL1267**, encompassing both in vitro and in vivo studies.

Conclusion

STL1267 is a valuable research tool and a promising therapeutic candidate. Its high potency, selectivity for REV-ERB, and ability to cross the blood-brain barrier make it a superior compound for studying the physiological roles of REV-ERB and for developing novel treatments for a variety of diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of **STL1267**.

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